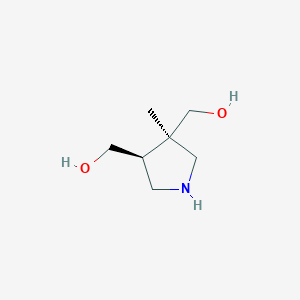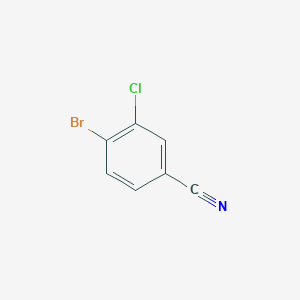
2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one
Overview
Description
The compound "2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one" is part of a class of chemicals that undergo various chemical reactions, including arylation and nucleophilic addition, due to their active functional groups. These reactions are crucial for synthesizing complex molecules with potential applications in material science and pharmaceuticals.
Synthesis Analysis
Palladium-catalyzed reactions are pivotal in the synthesis of complex molecules, including the compound . A study by Wakui et al. (2004) highlights the utility of palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, facilitating multiple arylation through successive C-C and C-H bond cleavages, which could be relevant to synthesizing such complex structures (Wakui et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various spectroscopic techniques, including NMR, UV–VIS, and IR, as demonstrated by Baul et al. (2009) for azo-benzoic acids. These techniques help understand the electronic and structural configurations essential for predicting the reactivity and properties of complex molecules (Baul et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving the compound likely involve nucleophilic addition and cyclization reactions, as evidenced by the Reformatsky reaction study by MatsumotoTakashi and FukuiKenji (1972), which could provide insights into the compound's reactivity and synthesis pathways (MatsumotoTakashi & FukuiKenji, 1972).
Physical Properties Analysis
The physical properties of such complex molecules can be inferred from their synthesis and molecular structure analysis, which includes solubility, melting point, and spectroscopic characteristics. These properties are crucial for understanding the compound's behavior in different environments and for its application in material science.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are essential for harnessing the compound's utility in synthesizing novel materials or pharmaceuticals. Studies like those conducted by Sharma et al. (2003) on the efficient synthesis of 3-phenylpropionic acids provide a basis for understanding the chemical properties of related compounds (Sharma et al., 2003).
Scientific Research Applications
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs), structurally related to the compound of interest, are known for their significant biological activities, particularly their antioxidant properties. The structure-activity relationships (SARs) of HCAs have been extensively investigated, demonstrating that modifications to the aromatic ring and carboxylic function significantly influence antioxidant activity. These studies suggest the potential for designing optimized molecules for managing oxidative stress-related diseases, which could extend to the research applications of the compound (Razzaghi-Asl et al., 2013).
DNA Binding and Fluorescence of Hoechst Analogues
The synthetic dye Hoechst 33258 and its analogues bind to the minor groove of double-stranded DNA, indicating potential applications in biochemistry for chromosome and nuclear staining, as well as in developing radioprotectors and topoisomerase inhibitors. This highlights the relevance of similar compounds for biological labeling and therapeutic applications (Issar & Kakkar, 2013).
Benzoxaboroles in Drug Development
Benzoxaboroles, related to the functional groups in the compound of interest, have found new applications in drug development due to their biological activity and potential as molecular receptors. Their ability to bind hydroxyl compounds makes them suitable for use as building blocks in organic synthesis and as active agents in clinical trials, underscoring the compound's potential in pharmaceutical applications (Adamczyk-Woźniak et al., 2009).
Advanced Oxidation Processes for Environmental Applications
Studies on advanced oxidation processes (AOPs) for the degradation of contaminants, such as acetaminophen, in aquatic environments provide insights into the environmental applications of related compounds. The understanding of degradation pathways, by-products, and biotoxicity, along with the efficacy of AOPs, could inform research on the environmental impact and potential remediation uses of the compound (Qutob et al., 2022).
Mechanism of Action
Target of Action
This compound is a difunctional radical photoinitiator . Its primary targets are molecular structures that can be altered by the introduction of free radicals. It has been used as an initiator in the preparation and characterization of molecularly imprinted polymers based on thiourea receptors for nitro compound recognition .
Mode of Action
As a photoinitiator, it absorbs light energy and undergoes a photochemical reaction to produce free radicals . These radicals can then initiate or accelerate other chemical reactions, particularly polymerization reactions.
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific application. In the case of molecularly imprinted polymers, the free radicals generated by the photoinitiator can initiate the polymerization of the monomers around the template molecule, forming a polymer matrix with specific recognition sites for the template .
Result of Action
The primary result of the action of this compound is the generation of free radicals that can initiate or accelerate chemical reactions. In the context of molecularly imprinted polymers, this leads to the formation of a polymer matrix with specific recognition sites for a template molecule .
properties
IUPAC Name |
2-hydroxy-1-[4-[[4-(2-hydroxy-2-methylpropanoyl)phenyl]methyl]phenyl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-20(2,24)18(22)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(23)21(3,4)25/h5-12,24-25H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKZAVNWRLEHIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621591 | |
| Record name | 1,1'-[Methylenedi(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474510-57-1 | |
| Record name | Irgacure 127 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474510-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-(2-hydroxy-2-methylpropionyl)phenyl)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474510571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[Methylenedi(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropion)benzyl)phenyl)-2-methylpropane-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(4-(2-HYDROXY-2-METHYLPROPIONYL)PHENYL)METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZJ9BVRDO7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B36127.png)








